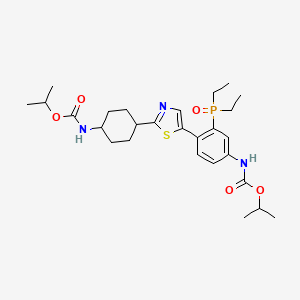
Rad51-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rad51-IN-6 is a small molecule inhibitor that targets the RAD51 protein, which plays a crucial role in the homologous recombination repair of DNA double-strand breaks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for the RAD51 protein.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Rad51-IN-6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s activity.
Reduction: The addition of hydrogen or removal of oxygen can also modify the compound’s properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Scientific Research Applications
Rad51-IN-6 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA repair and the role of RAD51 in homologous recombination.
Biology: Researchers use this compound to investigate the cellular processes involved in DNA damage response and repair.
Medicine: The compound is being explored as a potential therapeutic agent for sensitizing cancer cells to treatments like chemotherapy and radiation therapy.
Industry: this compound could be used in the development of diagnostic tools and assays for detecting DNA repair deficiencies.
Mechanism of Action
Rad51-IN-6 exerts its effects by binding to the RAD51 protein, inhibiting its ability to form nucleoprotein filaments on single-stranded DNA. This inhibition disrupts the homologous recombination repair pathway, leading to the accumulation of DNA damage in cancer cells. The molecular targets and pathways involved include:
RAD51 Protein: The primary target of this compound.
Homologous Recombination Pathway: The pathway disrupted by the inhibition of RAD51, leading to increased sensitivity to DNA-damaging agents.
Comparison with Similar Compounds
Rad51-IN-6 can be compared with other RAD51 inhibitors and DNA repair inhibitors:
Similar Compounds: Other RAD51 inhibitors include B02 and RI-1, which also target the RAD51 protein but may have different binding affinities and specificities.
Uniqueness: this compound is unique in its specific binding mode and its potential to be used in combination with other cancer therapies to enhance their efficacy.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and medical fields.
Properties
Molecular Formula |
C27H40N3O5PS |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
propan-2-yl N-[3-diethylphosphoryl-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H40N3O5PS/c1-7-36(33,8-2)23-15-21(30-27(32)35-18(5)6)13-14-22(23)24-16-28-25(37-24)19-9-11-20(12-10-19)29-26(31)34-17(3)4/h13-20H,7-12H2,1-6H3,(H,29,31)(H,30,32) |
InChI Key |
NFBJDFHJSJHCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=C(C=CC(=C1)NC(=O)OC(C)C)C2=CN=C(S2)C3CCC(CC3)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


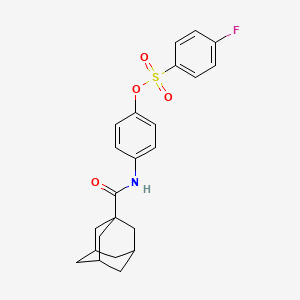
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
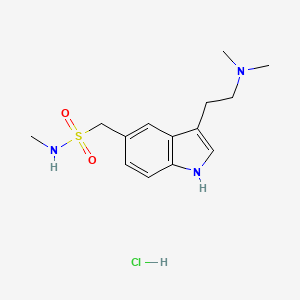
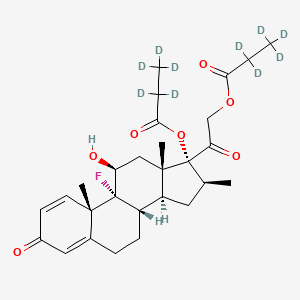
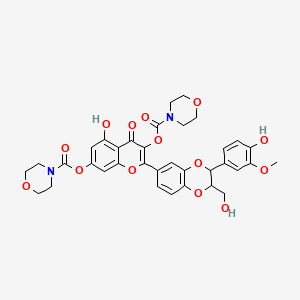
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
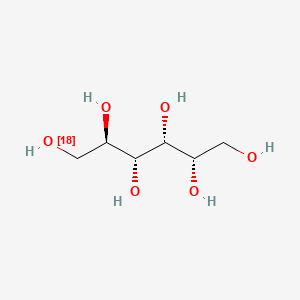

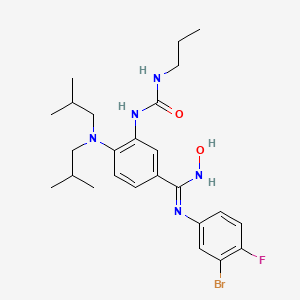
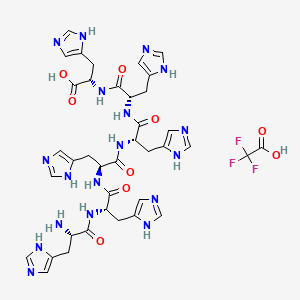
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
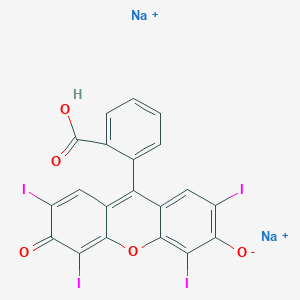

![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
